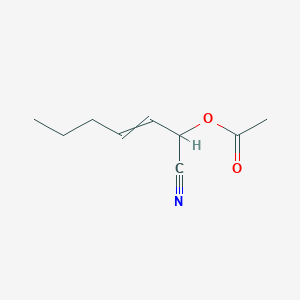
1-Cyanohex-2-en-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyanohex-2-en-1-yl acetate is an organic compound with the molecular formula C_9H_13NO_2 It is a derivative of hexenyl acetate, where a cyano group is attached to the second carbon of the hexene chain
Méthodes De Préparation
The synthesis of 1-Cyanohex-2-en-1-yl acetate can be achieved through several methods. One common approach involves the reaction of hex-2-en-1-ol with acetic anhydride in the presence of a catalyst to form hex-2-en-1-yl acetate.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance yield and efficiency.
Analyse Des Réactions Chimiques
1-Cyanohex-2-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine group, resulting in the formation of hex-2-en-1-ylamine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, where nucleophiles like amines or alcohols replace the cyano group, forming new derivatives.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.
Applications De Recherche Scientifique
1-Cyanohex-2-en-1-yl acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyano-containing substrates.
Medicine: Research explores its potential as a building block for drug development, particularly in designing molecules with specific biological activities.
Mécanisme D'action
The mechanism by which 1-Cyanohex-2-en-1-yl acetate exerts its effects involves interactions with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. Additionally, the acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological systems.
Comparaison Avec Des Composés Similaires
1-Cyanohex-2-en-1-yl acetate can be compared with similar compounds such as:
Hex-2-en-1-yl acetate: Lacks the cyano group, making it less reactive in certain chemical reactions.
1-Cyanohexane: Lacks the acetate group, resulting in different chemical and biological properties.
2-Cyanohexane: Similar structure but with the cyano group on a different carbon, leading to variations in reactivity and applications.
The presence of both the cyano and acetate groups in this compound makes it unique, offering a combination of reactivity and versatility in various chemical processes .
Propriétés
Numéro CAS |
112025-97-5 |
|---|---|
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
1-cyanohex-2-enyl acetate |
InChI |
InChI=1S/C9H13NO2/c1-3-4-5-6-9(7-10)12-8(2)11/h5-6,9H,3-4H2,1-2H3 |
Clé InChI |
WSCFTHYTAXJTBK-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CC(C#N)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


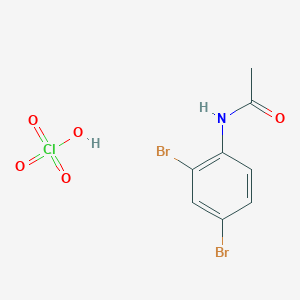
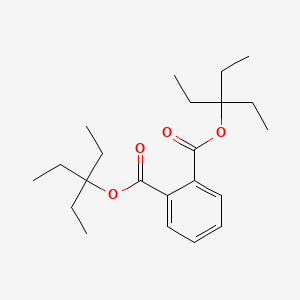
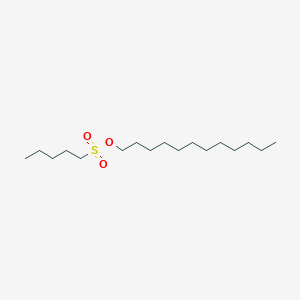
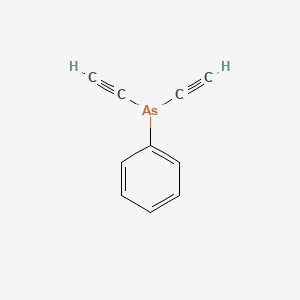

![3-[2-(Benzoyloxy)ethoxy]-3-oxopropyl benzoate](/img/structure/B14300719.png)
![Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)-](/img/structure/B14300727.png)
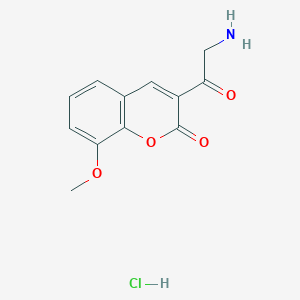
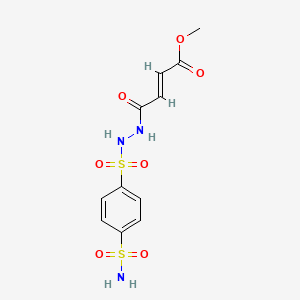
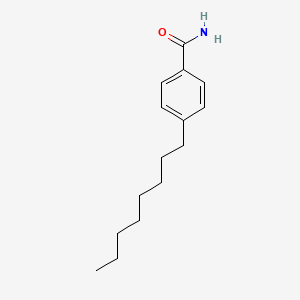
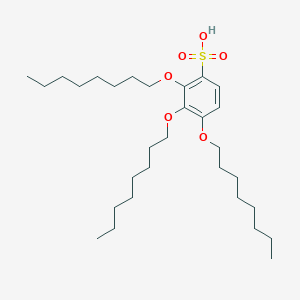

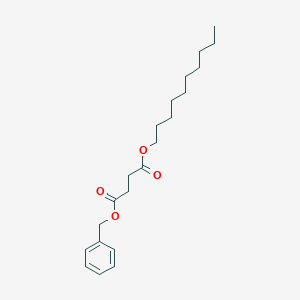
![2-Phenyl-4H-[1]benzofuro[2,3-h][1]benzopyran-4-one](/img/structure/B14300779.png)
